molecular formula C16H18N6O3S2 B11021055 N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11021055
M. Wt: 406.5 g/mol
InChI Key: YRUYBRLRCSFSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a methylsulfonyl group at the 6-position of the benzothiazole ring and a tetrazole-substituted cyclohexanecarboxamide moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and tetrazole groups play critical roles in molecular interactions.

Properties

Molecular Formula

C16H18N6O3S2

Molecular Weight

406.5 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23)

InChI Key

YRUYBRLRCSFSMW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

ConditionsReactants/ReagentsProductsStability Implications
Acidic (HCl, H₂O)Protonation of amide oxygenCyclohexanecarboxylic acid + 2-amino-6-methylsulfonylbenzothiazole Low stability in gastric environments
Basic (NaOH)Nucleophilic OH⁻ attackCyclohexanecarboxylate anion + benzothiazole amine derivative Degrades in alkaline formulations

Tetrazole Ring Reactivity

The 1H-tetrazole-1-yl group participates in:

  • Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes that enhance bioavailability .

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to generate N-substituted derivatives, modulating electronic properties :

    Tetrazole+R-XBaseN-Alkylated Tetrazole+HX\text{Tetrazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Tetrazole} + \text{HX}

Benzothiazole Modifications

The benzothiazole moiety undergoes electrophilic substitution and sulfonyl group reactions:

Reaction TypeReagents/ConditionsOutcomeApplications
NitrationHNO₃/H₂SO₄, 0–5°CNitro group introduced at C4/C5 positions Enhances electron-deficient character
Sulfonyl ReductionLiAlH₄, THF, refluxMethylthioether formation Alters metabolic pathways

Carboxamide Functionalization

The cyclohexanecarboxamide group reacts via:

  • Condensation : Forms Schiff bases with aldehydes under anhydrous conditions :

    RC(=O)NHR’+R”CHORC(=N-CHO)R’+H₂O\text{RC(=O)NHR'} + \text{R''CHO} \rightarrow \text{RC(=N-CHO)R'} + \text{H₂O}
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .

Stability Under Physiological Conditions

Studies on analogous compounds reveal:

ParameterConditionsHalf-Life (t₁/₂)Degradation Pathway
pH 7.4 (37°C)Phosphate buffer12.3 hoursSlow hydrolysis of carboxamide
UV Exposure (254 nm)Methanol solution6.8 hoursBenzothiazole ring photooxidation

Synthetic Pathway Considerations

Key steps in derivatization include:

  • Tetrazole Ring Formation : Cycloaddition of sodium azide with nitriles (60–80°C, DMF) .

  • Benzothiazole Coupling : Ullmann condensation with iodobenzene derivatives (CuI, K₂CO₃) .

This compound’s multifunctional architecture allows tailored modifications to enhance drug-like properties while maintaining structural integrity. Further studies should explore its reactivity in catalytic asymmetric synthesis and metabolic pathways.

Scientific Research Applications

Biological Activities

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied for its potential in the following areas:

Antimicrobial Activity

Research indicates that compounds with benzothiazole and tetrazole structures exhibit significant antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.

Anticancer Properties

The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle dynamics.

Anti-inflammatory Effects

Due to the presence of the methylsulfonyl group, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.

Case Study 1: Anticancer Evaluation

A study evaluated derivatives of benzothiazole compounds for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 μM, demonstrating significant cytotoxicity. The mechanism of action involved apoptosis induction and disruption of mitochondrial function .

Case Study 2: Antimicrobial Screening

Another research effort focused on synthesizing new benzothiazole derivatives to assess their antimicrobial efficacy. The findings revealed that some derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide group can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and analogous benzothiazole derivatives:

Compound Name 6-Position Substituent 3-Position Substituent Cyclohexane Modification Key Functional Groups
Target Compound Methylsulfonyl - 1-(1H-tetrazol-1-yl) Benzothiazole, Tetrazole, Sulfonyl
N-(6-Acetamido-3-allyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexanecarboxamide Acetamido Allyl Unmodified cyclohexane Benzothiazole, Amide, Allyl
N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide Methyl Ethyl 4-(4-methylpiperidin-1-yl)sulfonyl Benzothiazole, Piperidine, Sulfonyl

Key Observations:

  • Methylsulfonyl vs.
  • Tetrazole vs.

Hydrogen Bonding and Crystal Packing

While focuses on a triazole-thione compound, its emphasis on hydrogen-bonded networks (N–H···O/S and O–H···S) provides a comparative framework. The tetrazole group in the target compound could similarly engage in hydrogen bonding, akin to the triazole-thione system in , but with distinct geometry due to the tetrazole’s five-membered ring and higher acidity .

Biological Activity

N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound recognized for its potential biological activity. This compound features a benzothiazole core, a methylsulfonyl group, and a tetrazole moiety, which are known to contribute to various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₆N₆O₃S. It has a molecular weight of approximately 328.39 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC₁₅H₁₆N₆O₃S
Molecular Weight328.39 g/mol
LogP3.5621
Polar Surface Area72.673 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets. The benzothiazole ring is known to inhibit enzymes and modulate receptor functions, while the methylsulfonyl group enhances solubility and bioavailability, facilitating effective delivery to biological targets .

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. Preliminary studies suggest that this compound may share these properties, although specific data on its antimicrobial efficacy remains limited .

Anticancer Activity

Benzothiazole derivatives have also been explored for their anticancer potential. A study involving related compounds demonstrated inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and death . Further investigation into this compound's effects on cancer cells is warranted.

Anti-inflammatory Effects

Compounds containing benzothiazole rings have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests that this compound may also possess similar effects, potentially providing therapeutic benefits in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of benzothiazole derivatives:

  • Antimalarial Activity : A related study found that benzothiazole hydrazones exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum. The compounds demonstrated both in vitro and in vivo efficacy, suggesting a promising avenue for further exploration with this compound .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that structurally similar compounds could induce cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.